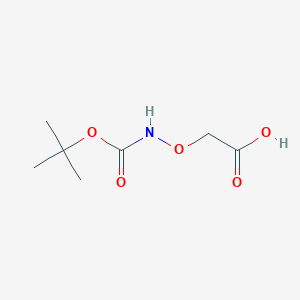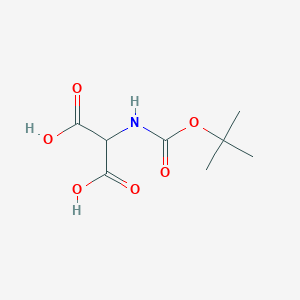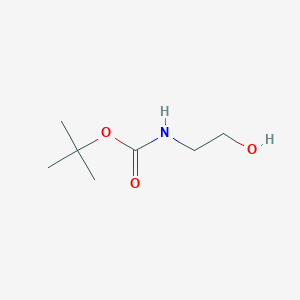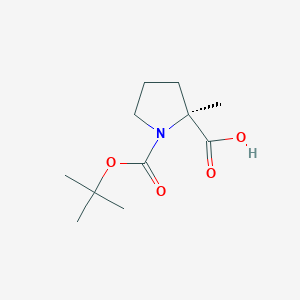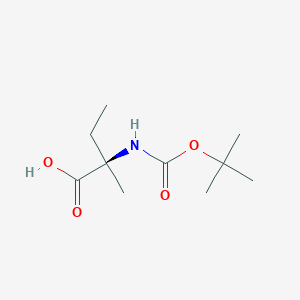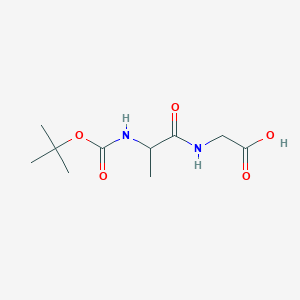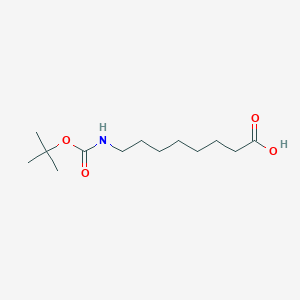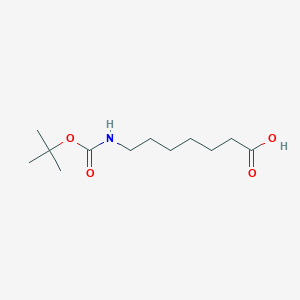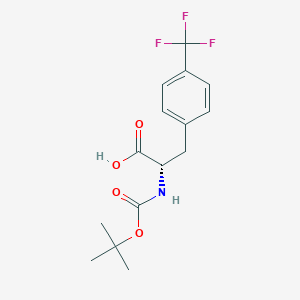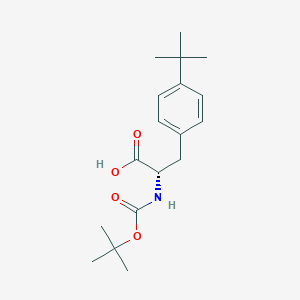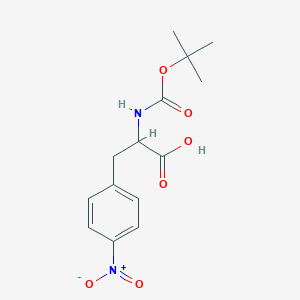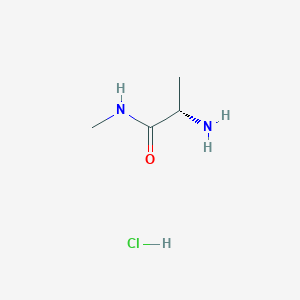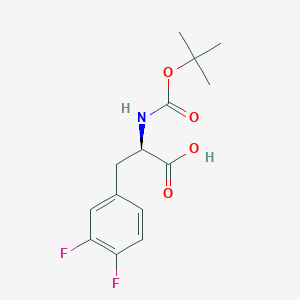
Boc-3,4-difluoro-D-phenylalanine
説明
“Boc-3,4-difluoro-D-phenylalanine” is a chemical compound with the molecular formula C14H17F2NO4 . It is used in the discovery of pyrrolopyrimidine inhibitors of Akt as antitumor agents .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a phenylalanine core, which is a common structure in many amino acids. This core is modified by the addition of two fluorine atoms at the 3 and 4 positions of the phenyl ring, and a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom .
科学的研究の応用
Protein Synthesis and Modification
Research has demonstrated the use of Boc-protected derivatives of phenylalanine analogues, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, in the modification of tRNA for protein synthesis studies. These analogues are utilized to create misaminoacylated tRNAPhe, which is biologically active and can stimulate protein synthesis in in vitro translation systems, highlighting the potential of Boc-3,4-difluoro-D-phenylalanine derivatives in protein engineering and synthesis research (Baldini et al., 1988).
Chemical Ligation and Peptide Synthesis
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine has enabled native chemical ligation at phenylalanine, providing a method for peptide synthesis. This technique involves capping a tetrapeptide with the N-Boc amino acid and conducting ligation with C-terminal thioesters, followed by selective desulfurization. This method has been applied to synthesize peptides like LYRAMFRANK, demonstrating the utility of this compound in constructing complex peptide structures (Crich & Banerjee, 2007).
Synthetic Chemistry and Drug Development
This compound and its derivatives are instrumental in synthetic chemistry, particularly in the creation of phosphotyrosyl peptide analogues for drug development. The synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives demonstrates the compound's role in producing nonhydrolyzable phosphotyrosyl mimetics, which are crucial for the development of therapeutic agents targeting cellular signal transduction pathways (Burke et al., 1993).
Material Science and Nanotechnology
In the field of material science and nanotechnology, this compound derivatives have been studied for their self-assembling properties. Research on N-tert-butoxycarbonyl (Boc) protected diphenylalanine dipeptide analogues, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, has revealed their ability to self-assemble in solution and form electrospun fibers. These findings open avenues for the use of this compound in designing novel nanomaterials and biomimetic structures (Baptista et al., 2022).
作用機序
Target of Action
Boc-3,4-difluoro-D-phenylalanine, also known as BOC-d-3,4-Difluorophenylalanine, is primarily used in the discovery of pyrrolopyrimidine inhibitors of Akt . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Result of Action
The primary result of the action of this compound, through its potential inhibition of Akt, would be a decrease in cell proliferation and an increase in programmed cell death or apoptosis . This makes it a compound of interest in the development of antitumor agents.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOPVHXASZUDE-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371196 | |
| Record name | Boc-3,4-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205445-51-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,4-difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-3,4-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3,4-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



